molecular formula C23H21N5O2 B11401715 {5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-methylphenyl)methanone

{5-[(4-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-methylphenyl)methanone

Cat. No.: B11401715
M. Wt: 399.4 g/mol
InChI Key: CJLRZWXMRHSHJR-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylbenzoyl group, and a pyridinyl group attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the triazole intermediate with 4-methoxybenzyl chloride under basic conditions to form the methoxyphenyl-substituted triazole.

    Attachment of the Methylbenzoyl Group: The final step involves the acylation of the triazole derivative with 4-methylbenzoyl chloride in the presence of a suitable base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, alkylating agents, and nucleophiles under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    DNA Intercalation: Intercalating into DNA and affecting gene expression and replication processes.

Comparison with Similar Compounds

N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H21N5O2

Molecular Weight

399.4 g/mol

IUPAC Name

[5-[(4-methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C23H21N5O2/c1-16-5-9-18(10-6-16)22(29)28-23(25-14-17-7-11-20(30-2)12-8-17)26-21(27-28)19-4-3-13-24-15-19/h3-13,15H,14H2,1-2H3,(H,25,26,27)

InChI Key

CJLRZWXMRHSHJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=C(C=C4)OC

Origin of Product

United States

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